4-(3,5-Dichlorophenyl)-4-oxobutyric acid
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Overview
Description
4-(3,5-Dichlorophenyl)-4-oxobutyric acid, also known as 4-DCB, is an organic compound with a molecular formula of C10H7Cl2O3. It is a white crystalline solid that is soluble in water and has a melting point of 155-157°C. 4-DCB is a derivative of oxobutyric acid and is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new drugs.
Scientific Research Applications
Wastewater Treatment in Pesticide Production
Research on the treatment of wastewater produced by the pesticide industry reveals the challenges posed by toxic pollutants, including various chlorophenols and related compounds. These substances, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and others, can significantly impact water sources if not properly treated. Biological processes and granular activated carbon have been identified as effective means for removing up to 80-90% of these contaminants, potentially producing high-quality effluent. This study underscores the importance of assessing treatment processes experimentally to design efficient and cost-effective solutions for managing pesticide production wastewater (Goodwin et al., 2018).
Environmental Impact and Biodegradation of Herbicides
Investigations into the environmental fate and microbial biodegradation of 2,4-D herbicides have highlighted the compound's behavior in agricultural settings. 2,4-D, a synthetic plant hormone auxin, is extensively used in various crops for controlling broadleaf weeds. The indiscriminate use of pesticides like 2,4-D poses potential environmental risks, emphasizing the role of microorganisms in degrading such compounds to mitigate pollution and protect public health. This research contributes to understanding the mechanisms behind pesticide degradation and the remediation processes facilitated by microorganisms, highlighting the ecological implications of herbicide use in agriculture (Magnoli et al., 2020).
Sorption and Environmental Distribution of Phenoxy Herbicides
A comprehensive review of the sorption experiments of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals provides insight into the environmental distribution of these compounds. The study compiled data on soil-water distribution coefficients and analyzed parameters like soil organic carbon content and soil type to understand the sorption behavior. Findings suggest that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the complexity of environmental interactions and the necessity for detailed characterizations to predict the behavior of such pollutants in different environmental compartments (Werner et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2- [4- ( { [ (3,5-dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid, have been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta .
Mode of Action
A compound with a similar structure, fluralaner, inhibits γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) . This suggests that 4-(3,5-Dichlorophenyl)-4-oxobutyric acid might have a similar mode of action.
Biochemical Pathways
For instance, pinacol boronic esters, which share some structural similarities with the compound , are valuable building blocks in organic synthesis .
Pharmacokinetics
A structurally similar compound, 2- (4-amino-3,5-dichlorophenyl)-2- (isopropylamino)ethanol, was found to have a maximum blood substance concentration proportional to the dose increase, with times to maximum concentration ranging from 025 – 15 h .
Result of Action
Compounds with similar structures have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
4-(3,5-dichlorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOOCYZCOBZVBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374206 |
Source
|
Record name | 4-(3,5-Dichlorophenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-4-oxobutyric acid | |
CAS RN |
66740-88-3 |
Source
|
Record name | 4-(3,5-Dichlorophenyl)-4-oxobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66740-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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